N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide
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Overview
Description
N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide typically involves the reaction of 2,3-dimethylquinoxaline with 2-methyl-2,3-dihydroindole-1-carbothioamide under specific conditions. One common method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents like ethanol or water and catalysts such as bentonite clay to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield production. The use of eco-friendly solvents and recyclable catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of fluorescent probes and molecular electronics
Mechanism of Action
The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural configuration. The pathways involved often include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline analogs: Known for their neuroprotective and antimicrobial activities.
Heteroaryl nitrones: Used as spin traps for detecting free radicals.
Difluoromethylated compounds: Explored for their pharmaceutical relevance.
Uniqueness
N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide stands out due to its unique combination of a quinoxaline core with a dihydroindole and carbothioamide group
Properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-2-methyl-2,3-dihydroindole-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-12-10-15-6-4-5-7-19(15)24(12)20(25)23-16-8-9-17-18(11-16)22-14(3)13(2)21-17/h4-9,11-12H,10H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLHHBDSURTHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CC4=NC(=C(N=C4C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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